molecular formula C28H30N6O2 B12503092 N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide

N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide

Cat. No.: B12503092
M. Wt: 482.6 g/mol
InChI Key: STOBMEQBOVFIDT-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a pyridine ring, and an oxadiazole moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the pyridine ring: This step often involves the use of pyridine derivatives and suitable coupling reactions.

    Formation of the diazepane ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the complex ring structures.

  • N-(2,5-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-yl]sulfanyl}acetamide : Contains similar aromatic groups but different heterocyclic structures.

Uniqueness

N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide is unique due to its combination of a diazepane ring, a pyridine ring, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H30N6O2

Molecular Weight

482.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C28H30N6O2/c1-19-7-10-22(11-8-19)25-31-27(36-32-25)23-6-4-13-29-26(23)33-14-5-15-34(17-16-33)28(35)30-24-12-9-20(2)18-21(24)3/h4,6-13,18H,5,14-17H2,1-3H3,(H,30,35)

InChI Key

STOBMEQBOVFIDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCCN(CC4)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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